molecular formula C11H9Br2NO2 B8226772 ethyl 4,6-dibromo-1H-indole-2-carboxylate

ethyl 4,6-dibromo-1H-indole-2-carboxylate

Cat. No.: B8226772
M. Wt: 347.00 g/mol
InChI Key: HMPGIFCHAVWJIT-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the indole ring, an ethyl ester group at the 2 position, and a hydrogen atom at the 1 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromo-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method is the bromination of 1H-indole-2-carboxylic acid using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions must be carefully controlled to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the bromine atoms.

    Oxidation Products: Quinonoid structures with altered electronic properties.

    Reduction Products: Dehalogenated indole derivatives.

Scientific Research Applications

Ethyl 4,6-dibromo-1H-indole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance the compound’s binding affinity to certain molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Ethyl 4,6-dibromo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 4-bromo-1H-indole-2-carboxylate: Lacks the second bromine atom, which may result in different reactivity and biological activity.

    Ethyl 6-bromo-1H-indole-2-carboxylate: Similar to the above compound but with bromination at the 6 position.

    Ethyl 1H-indole-2-carboxylate: Lacks bromine atoms, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its dual bromination, which provides distinct chemical properties and potential for diverse applications .

Properties

IUPAC Name

ethyl 4,6-dibromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPGIFCHAVWJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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